

Recommended reaction conditions for 2-Chloro-3-pyridinol

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Compound of Interest

Compound Name: 2-Chloro-3-pyridinol

Cat. No.: B146414

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Application Notes and Protocols: 2-Chloro-3-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and key reactions of **2-Chloro-3-pyridinol**, an important intermediate in the preparation of pharmaceuticals and agrochemicals.^[1]

Synthesis of 2-Chloro-3-pyridinol

2-Chloro-3-pyridinol is primarily synthesized via the chlorination of 3-hydroxypyridine. An efficient and high-yield method involves the use of sodium hypochlorite in an aqueous medium.^{[1][2]}

Protocol 1: Chlorination of 3-Hydroxypyridine with Sodium Hypochlorite^[1]

This protocol describes the synthesis of **2-Chloro-3-pyridinol** from 3-hydroxypyridine and sodium hypochlorite, achieving a yield of 85% of the theoretical maximum.^[1]

Reaction Scheme:

Materials:

- 3-Hydroxypyridine
- Aqueous sodium hypochlorite solution
- Aqueous sodium hydroxide solution
- Hydrochloric acid

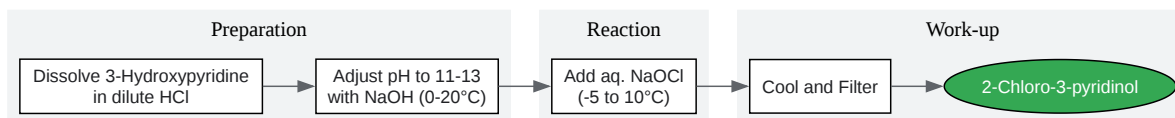
Procedure:

- **Preparation of 3-Hydroxypyridine Solution:** A solution of 3-hydroxypyridine is prepared in dilute hydrochloric acid.
- **pH Adjustment:** The pH of the 3-hydroxypyridine solution is adjusted to between 11 and 13, preferably 12, with an aqueous sodium hydroxide solution. This step is preferably carried out at a temperature of 0 to 20°C.
- **Chlorination:** The aqueous sodium hypochlorite solution is then added to the reaction mixture. The reaction temperature is maintained between -10°C and 100°C, with a preferred range of -5°C to 10°C.
- **Work-up:** After the reaction is complete, the mixture is cooled and filtered to isolate the **2-Chloro-3-pyridinol** product.

Quantitative Data Summary:

Parameter	Value	Reference
Starting Material	3-Hydroxypyridine	
Reagent	Sodium Hypochlorite	
Solvent	Aqueous Medium	
pH	11 - 13 (preferably 12)	
Temperature	-5°C to 10°C	
Yield	85% of theoretical	

Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of **2-Chloro-3-pyridinol**.

Reactions of 2-Chloro-3-pyridinol

2-Chloro-3-pyridinol serves as a versatile substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

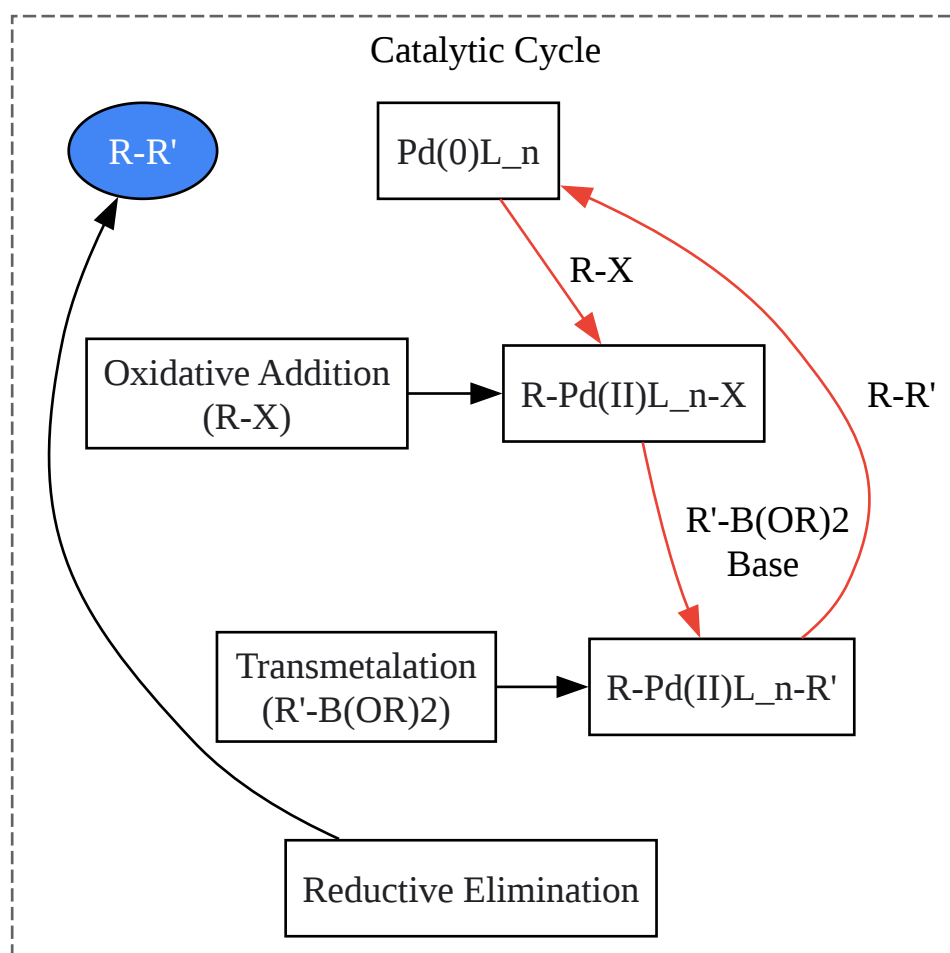
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. While a specific protocol for **2-Chloro-3-pyridinol** was not detailed in the provided search results, a general method for the coupling of 2-pyridyl nucleophiles can be adapted.

General Reaction Scheme:

Recommended General Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines:

Component	Recommended Reagents/Conditions	Reference
Catalyst	$\text{Pd}_2(\text{dba})_3$ with a suitable phosphine ligand (e.g., XPhos, SPhos)	
Base	KF, K_2CO_3 , or Cs_2CO_3	
Solvent	Dioxane, Toluene, or THF	
Temperature	Room temperature to reflux	

Suzuki-Miyaura Catalytic Cycle Diagram:



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

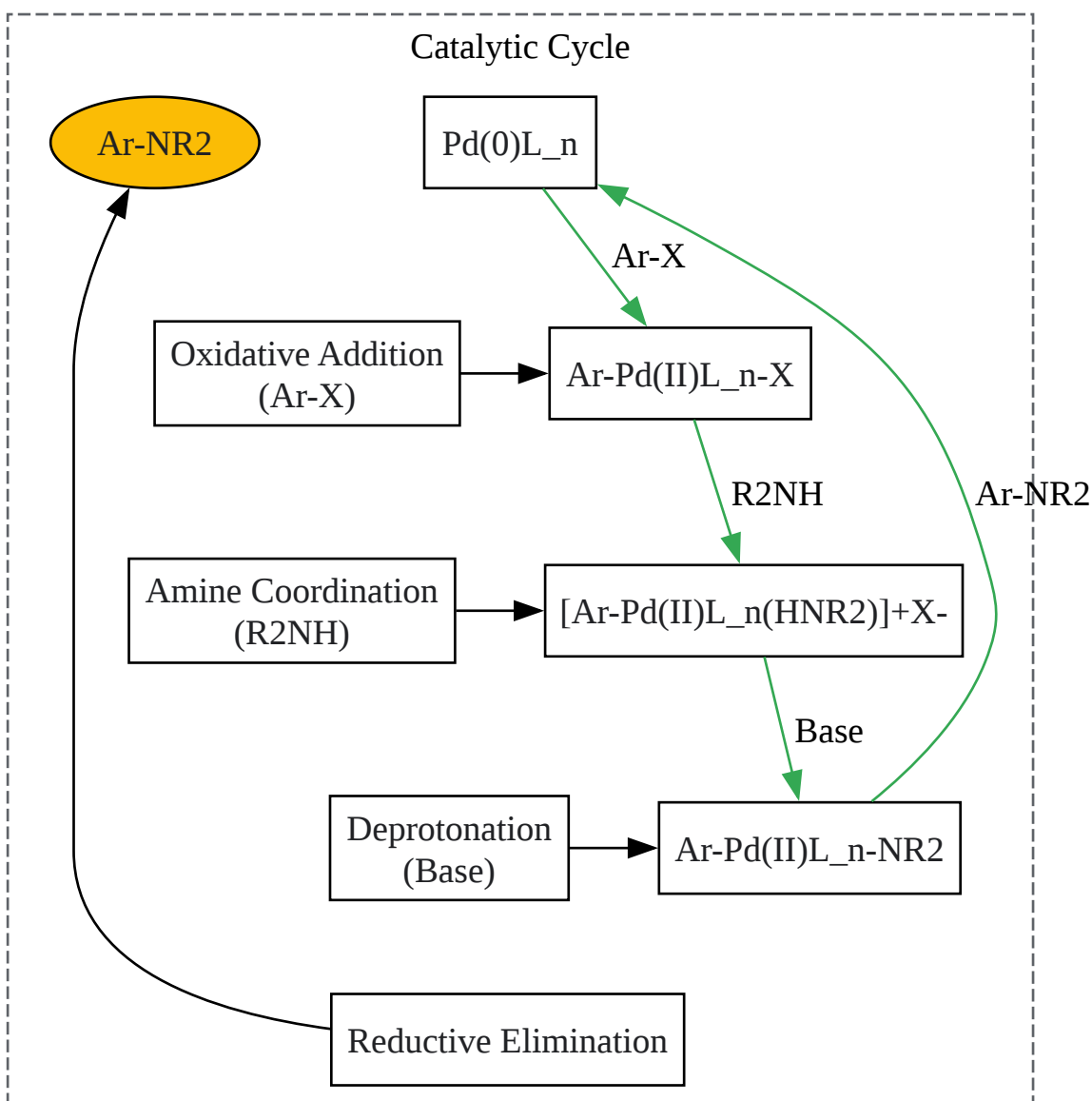
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is highly valuable for the synthesis of arylamines.

General Reaction Scheme:

Recommended General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides:

Component	Recommended Reagents/Conditions	Reference
Catalyst	Pd(OAc) ₂ or Pd ₂ (dba) ₃ with a suitable phosphine ligand (e.g., BINAP, Xantphos)	
Base	NaOtBu, K ₃ PO ₄ , or Cs ₂ CO ₃	
Solvent	Toluene, Dioxane, or THF	
Temperature	Room temperature to 110°C	

Buchwald-Hartwig Amination Catalytic Cycle Diagram:



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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety Information

2-Chloro-3-pyridinol is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

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References

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- 2. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google Patents [patents.google.com]
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